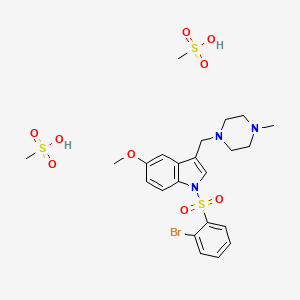![molecular formula C16H16N2O4 B1649375 Diethyl [2,2'-Bipyridin]-6,6'-dicarboxylat CAS No. 65739-40-4](/img/structure/B1649375.png)
Diethyl [2,2'-Bipyridin]-6,6'-dicarboxylat
Übersicht
Beschreibung
Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate is an organic compound belonging to the bipyridine family This compound is characterized by its two pyridine rings connected at the 2 and 2’ positions, with diethyl ester groups attached at the 6 and 6’ positions
Wissenschaftliche Forschungsanwendungen
Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Similar compounds have been used to coordinate to transition metals like ru2+, pt2+, and re1+ for use in solar energy conversion studies due to their excellent electronic properties .
Mode of Action
It’s known that upon photoexcitation, electrons are channeled from the metal center to the diimmine ligand on its pathway to the ground state .
Biochemical Pathways
It’s known that these types of compounds can influence the pathways related to solar energy conversion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high purity and conversion rates.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These methods are scalable and provide high yields, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The bipyridine core allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are often employed.
Major Products:
Oxidation: Bipyridine N-oxides.
Reduction: Diethyl [2,2’-bipyridine]-6,6’-diol.
Substitution: Halogenated bipyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
- Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate
- Diethyl [4,4’-bipyridine]-6,6’-dicarboxylate
- Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate
Comparison: Diethyl [2,2’-bipyridine]-6,6’-dicarboxylate is unique due to its specific substitution pattern, which influences its coordination behavior and reactivity. Compared to its 5,5’- and 4,4’-substituted analogs, the 6,6’-substitution provides distinct steric and electronic properties, making it more suitable for certain catalytic and photochemical applications .
Eigenschaften
IUPAC Name |
ethyl 6-(6-ethoxycarbonylpyridin-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-15(19)13-9-5-7-11(17-13)12-8-6-10-14(18-12)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYCSFZRYWQKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443537 | |
| Record name | Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65739-40-4 | |
| Record name | Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)

![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)









